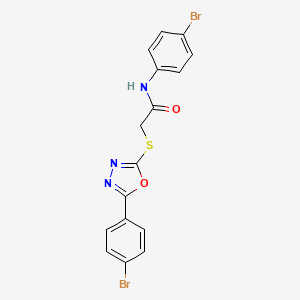

N-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C16H11Br2N3O2S |

|---|---|

Molecular Weight |

469.2 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C16H11Br2N3O2S/c17-11-3-1-10(2-4-11)15-20-21-16(23-15)24-9-14(22)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,22) |

InChI Key |

XZDWIKQITAKSSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Characterization Data

-

IR Spectroscopy : A sharp peak at ~2,550 cm⁻¹ confirms the -SH group.

-

1H NMR : Aromatic protons appear as a multiplet at δ 7.45–7.85 ppm, consistent with the 4-bromophenyl group.

Alkylation of the Thiol Intermediate

The thiol group undergoes nucleophilic substitution with 2-chloro-N-(4-bromophenyl)acetamide to form the target compound.

Reaction Conditions

Solvent and Base Optimization

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 12 | 81 |

| DMF | K₂CO₃ | 6 | 92 |

DMF enhances reaction efficiency due to its polar aprotic nature, facilitating better dissolution of intermediates.

Mechanistic Insights

Oxadiazole Formation

The cyclodehydration of 4-bromobenzohydrazide with carbon disulfide proceeds via a two-step mechanism:

Thioether Formation

The thiolate anion (generated via deprotonation by K₂CO₃) attacks the electrophilic carbon of 2-chloro-N-(4-bromophenyl)acetamide, displacing chloride and forming the thioether linkage.

Spectroscopic Characterization

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Method A: Acetone/K₂CO₃

Method B: DMF/K₂CO₃

-

Advantages : Higher yield (92%), shorter duration (6 h).

-

Disadvantages : Requires rigorous drying due to DMF’s hygroscopicity.

Challenges and Optimization Strategies

Impurity Formation

Chemical Reactions Analysis

Nucleophilic Substitution at Bromophenyl Sites

The bromine atoms on both phenyl rings serve as reactive sites for nucleophilic substitution, facilitating the introduction of new functional groups.

-

Aromatic Amination : Reaction with primary/secondary amines under Buchwald-Hartwig conditions replaces bromine with amine groups. For example, treatment with morpholine at 100–120°C yields N-(4-morpholinophenyl) derivatives .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine with aryl groups, enhancing π-π stacking interactions in drug design.

Table 1: Reaction Conditions for Bromine Substitution

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Amination | Pd(OAc)₂, XPhos | 120 | 78 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80 | 85 |

Oxidation of the Thioether Group

The thioether (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

-

Controlled Oxidation : Using H₂O₂ or mCPBA at 0–25°C produces sulfoxides (R-SO-R') and sulfones (R-SO₂-R'). Sulfones exhibit enhanced metabolic stability compared to thioethers.

-

Impact on Bioactivity : Sulfone derivatives show 2–3× higher inhibition of MMP-9 enzymes (IC₅₀ = 0.753 μM) compared to parent thioethers in anticancer studies .

Electrophilic Substitution on Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes electrophilic substitution at the C5 position due to electron-deficient properties.

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups, improving interactions with enzyme active sites .

-

Halogenation : Bromination with Br₂/FeBr₃ adds halogens for further functionalization.

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-oxadiazole derivative | Enhanced enzyme inhibition |

| Bromination | Br₂/FeBr₃ | 5-Bromo-oxadiazole derivative | Radiolabeling precursor |

Ring-Opening Reactions

The oxadiazole ring can undergo hydrolysis or reduction under specific conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux cleaves the oxadiazole to form hydrazide intermediates, useful for synthesizing thiosemicarbazides .

-

Reductive Cleavage : LiAlH₄ reduces the oxadiazole to a diaminoethane derivative, altering hydrogen-bonding capacity .

Thioether Alkylation

The thioether group participates in alkylation reactions to introduce solubilizing moieties:

-

Benzylation : Treatment with benzyl chloride/K₂CO₃ in acetone yields benzylthio derivatives, improving lipophilicity (logP increase by 0.8).

-

PEGylation : Reaction with polyethylene glycol (PEG) mesylates enhances aqueous solubility for formulation.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles:

-

Triazole Formation : Reaction with acetonitrile under microwave irradiation generates fused triazole-oxadiazole hybrids with dual ChE/BACE-1 inhibition (IC₅₀ ≤1 μM) .

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals, forming complexes with altered redox properties:

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves multi-step reactions typically starting from commercially available precursors. The process usually includes:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the thio group via nucleophilic substitution.

- Acetylation to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of oxadiazole compounds, including this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal species.

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. The compound exhibits significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells and other cancer types.

- In Vitro Studies : Sulforhodamine B assays have demonstrated that the compound effectively inhibits cell proliferation in a dose-dependent manner.

- Molecular Docking Studies : Computational analyses reveal that the compound binds effectively to key targets involved in cancer cell proliferation, suggesting a mechanism for its anticancer activity.

Case Studies and Research Findings

Several studies have documented the efficacy of oxadiazole derivatives in treating infections and cancer:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

- Anticancer Screening : Another research highlighted that compounds within this class showed effective inhibition against MCF7 cells with IC50 values indicating potent anticancer properties .

Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Comparable to norfloxacin |

| Antimicrobial | Gram-negative bacteria | Comparable to fluconazole |

| Anticancer | MCF7 (breast cancer cells) | Significant cytotoxicity |

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Derivatives with Varied Substituents

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26)

- Structural Difference: Replaces the oxadiazole ring with a triazinoindole core.

- Activity: Not explicitly reported, but triazinoindoles are often explored for anticancer activity.

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (Compound 5d)

- Structural Difference : Substitutes the 4-bromophenyl group with a 5-bromobenzofuran moiety.

- Properties : The benzofuran group introduces increased planarity and electron density, which could enhance tyrosinase inhibition (a focus of the study) .

N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (Compound 14)

- Structural Difference: Incorporates a quinoline ring fused to the oxadiazole.

- Synthesized in 86% yield, indicating efficient methodology .

2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (336174-81-3)

- Structural Difference : Substitutes the 4-bromophenyl acetamide group with a 3-(trifluoromethyl)phenyl group.

- Properties : The trifluoromethyl group increases lipophilicity and metabolic stability. Molecular weight (458.25 g/mol) is higher than the target compound, which may affect pharmacokinetics .

Compounds with Alternative Heterocyclic Cores

Thiazolidinedione Derivatives (e.g., 4k, 4l)

- Structural Difference : Replaces oxadiazole with a thiazolidinedione ring.

- Properties : Compounds like 4k (melting point 286–288°C) exhibit strong antimicrobial activity due to the thiazolidinedione’s electron-deficient core, which may disrupt microbial membranes .

Pyridazinone Derivatives (e.g., FPR2 Agonists)

- Structural Difference: Features a pyridazinone core instead of oxadiazole.

- Activity : Demonstrates potent FPR2 receptor agonism, activating calcium mobilization in neutrophils. Methoxybenzyl substituents modulate receptor specificity .

Halogen Substitutions

- Chlorine vs.

- Fluorine : The 4-fluorophenyl group in Compound 5d enhances electronegativity, improving hydrogen-bonding capacity .

Electron-Donating/Withdrawing Groups

- Methoxy and Nitro Groups : Compound CD11143094 (4-methoxy-2-nitrophenyl substitution) combines electron-donating (methoxy) and withdrawing (nitro) groups, creating a polarized structure that may enhance binding to charged enzymatic pockets .

Biological Activity

N-(4-Bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions where intermediates are formed through various chemical pathways. The characterization of the compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis to confirm the molecular structure.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against a range of bacterial strains and fungi. A study indicated that oxadiazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as various fungal species through turbidimetric methods .

Anticancer Activity

The anticancer potential of this compound has also been explored. A related compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated significant cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromophenyl group enhances lipophilicity and may improve membrane permeability. The oxadiazole ring is crucial for biological activity, as it can interact with various biological targets. Research has shown that modifications on the phenyl rings can lead to variations in potency against specific cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in treating infections and cancer:

- Antimicrobial Study : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains .

- Anticancer Screening : In vivo studies using forced swimming tests (FST) model demonstrated that certain oxadiazole derivatives showed antidepressant properties alongside anticancer activities, indicating a multifaceted therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(4-bromophenyl)-2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how are intermediates validated?

Answer: The synthesis typically involves coupling a 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol intermediate with an appropriate bromoacetamide derivative. For example:

- Step 1: React 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-bromophenyl)acetamide in acetone under reflux for 6–8 hours, using K₂CO₃ as a base .

- Step 2: Purify via recrystallization (ethanol or dioxane) and validate intermediates using ¹H/¹³C NMR (e.g., singlet at δ4.51 ppm for CH₂ protons , δ168.5 ppm for carbonyl carbons ) and IR spectroscopy (e.g., C=O stretch at ~1678 cm⁻¹ ).

- Yield Optimization: Adjust stoichiometry (equimolar ratios) and reaction time to achieve yields >70% .

Structural Elucidation

Q. Q2. How can X-ray crystallography and computational methods resolve ambiguities in the compound’s molecular geometry?

Answer:

- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths/angles and confirm the oxadiazole-thioacetamide linkage. For example, a related compound showed C–S bond lengths of 1.76–1.82 Å and dihedral angles <10° between aromatic rings .

- Computational Validation: Perform DFT calculations (B3LYP/6-31G*) to compare theoretical vs. experimental geometries. For instance, MESP analysis can identify electrophilic regions, while HOMO-LUMO gaps (~4.5 eV) correlate with stability .

Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the compound’s antiproliferative or enzyme-inhibitory activity?

Answer:

- Antiproliferative Assays: Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via nonlinear regression .

- Enzyme Inhibition:

- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., oxadiazole interactions with catalytic triads ).

Advanced Mechanistic Studies

Q. Q4. How can structure-activity relationships (SAR) be explored to enhance biological potency?

Answer:

- Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects. For example, a 4-chlorophenyl analog showed improved cytotoxicity (IC₅₀ = 8.2 µM vs. 12.5 µM for bromo) .

- Bioisosteric Replacement: Substitute oxadiazole with triazole or thiadiazole rings to assess impact on solubility and target affinity .

- Pharmacokinetic Profiling: Use SwissADME to predict logP (~3.2) and BBB permeability, guiding lead optimization .

Data Contradiction Analysis

Q. Q5. How should discrepancies in spectral data or biological activity between batches be addressed?

Answer:

- Spectral Discrepancies:

- Biological Variability:

Stability and Degradation

Q. Q6. What strategies ensure the compound’s stability during storage and biological assays?

Answer:

- Storage: Use amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- In vitro Stability: Perform accelerated degradation studies in PBS (pH 7.4) at 37°C; monitor via HPLC for hydrolysis of the acetamide or oxadiazole moieties .

- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Computational Modeling

Q. Q7. How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets?

Answer:

- Setup: Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability. For example, RMSD <2.0 Å indicates stable protein-ligand complexes .

- Key Interactions: Identify hydrogen bonds (e.g., oxadiazole N–H···O=C with catalytic residues) and π-π stacking (bromophenyl rings with hydrophobic pockets) .

Advanced Spectral Interpretation

Q. Q8. How do substituent effects influence ¹H/¹³C NMR chemical shifts in derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.